molecular formula C9H17ClN2O3 B1450297 Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride CAS No. 1250158-67-8

Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride

Cat. No.: B1450297
CAS No.: 1250158-67-8
M. Wt: 236.69 g/mol
InChI Key: PDOXREJPEGNNCP-UHFFFAOYSA-N
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Description

Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride is a chemical compound with the molecular formula C9H16N2O3·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride typically involves the reaction of ethyl acetate with 3-aminopiperidine. The process begins with the protection of the amine group in 3-aminopiperidine, followed by the reaction with ethyl acetate to form the desired product. The final step involves the deprotection of the amine group and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to Ethyl (3-aminopiperidin-1-yl)(oxo)acetate hydrochloride but lacks the ethyl and oxo groups.

    Piperidinone: Contains a ketone group instead of the oxo group.

    Aminopiperidine: Similar structure but without the ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(3-aminopiperidin-1-yl)-2-oxoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3.ClH/c1-2-14-9(13)8(12)11-5-3-4-7(10)6-11;/h7H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOXREJPEGNNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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